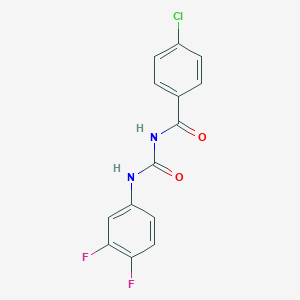![molecular formula C19H14ClF3N4O2S B284283 N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284283.png)
N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are important in the signaling pathways of various cytokines and growth factors, and their inhibition has been shown to have therapeutic potential in several diseases.
Wirkmechanismus
N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide blocks the downstream signaling pathways, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and immune response in various disease models. In clinical trials, it has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has several advantages for lab experiments, including its specificity for JAK enzymes and its well-characterized mechanism of action. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life.
Zukünftige Richtungen
There are several future directions for research on N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One area of focus is the development of more selective JAK inhibitors with fewer off-target effects. Another area of focus is the investigation of N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in combination with other therapies for the treatment of various diseases. Additionally, there is ongoing research on the potential use of N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in the treatment of other diseases, such as multiple sclerosis and lupus.
Synthesemethoden
The synthesis of N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinylthiol with 2-chloro-3-pyridinylamine, followed by acetylation to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has also been investigated for its potential in the treatment of various cancers, including leukemia and lymphoma.
Eigenschaften
Molekularformel |
C19H14ClF3N4O2S |
|---|---|
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
N-(2-chloropyridin-3-yl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H14ClF3N4O2S/c1-29-12-6-4-11(5-7-12)14-9-15(19(21,22)23)27-18(26-14)30-10-16(28)25-13-3-2-8-24-17(13)20/h2-9H,10H2,1H3,(H,25,28) |
InChI-Schlüssel |
QVGMDMTWNXMORH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(N=CC=C3)Cl)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(N=CC=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)



![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284226.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)